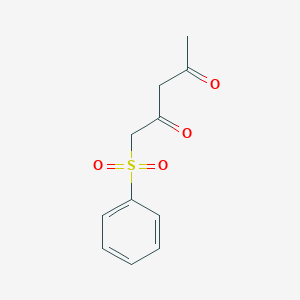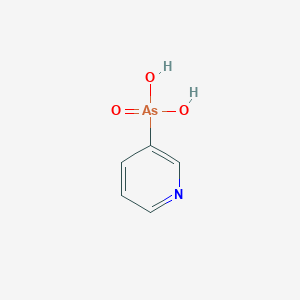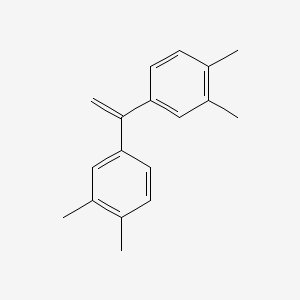
1,1'-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of two 3,4-dimethylbenzene groups connected via an ethene bridge. This compound is a colorless crystalline solid that is insoluble in water but soluble in organic solvents such as ether, benzene, and dichloromethane .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the reaction of 3,4-dimethylbenzyl chloride with a base to form the corresponding benzyl carbanion, which then undergoes a coupling reaction with ethene. The reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Ethane-bridged derivatives
Substitution: Various substituted benzene derivatives
科学的研究の応用
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:
作用機序
The mechanism of action of 1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
1,1-Bis(3,4-dimethylphenyl)ethane: Similar structure but with an ethane bridge instead of an ethene bridge.
4,4’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Contains a tetrazole ring instead of dimethylbenzene groups.
Benzene,1,1’-(1,3-butadiene-1,4-diyl)bis-: Contains a butadiene bridge instead of an ethene bridge.
Uniqueness
1,1’-(Ethene-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
特性
CAS番号 |
6578-78-5 |
|---|---|
分子式 |
C18H20 |
分子量 |
236.4 g/mol |
IUPAC名 |
4-[1-(3,4-dimethylphenyl)ethenyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C18H20/c1-12-6-8-17(10-14(12)3)16(5)18-9-7-13(2)15(4)11-18/h6-11H,5H2,1-4H3 |
InChIキー |
VDWSUGIVRQZANC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=C)C2=CC(=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
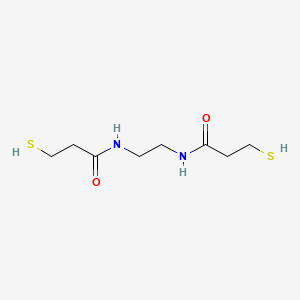
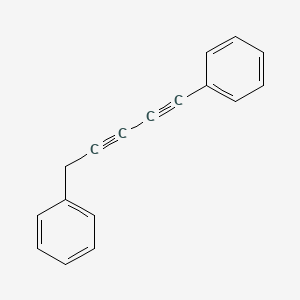

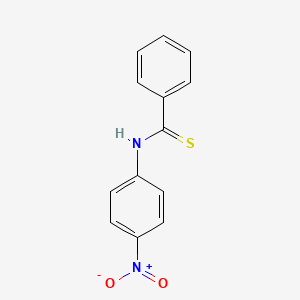
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid](/img/structure/B14742123.png)
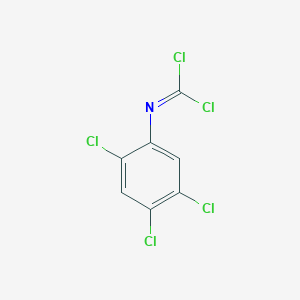
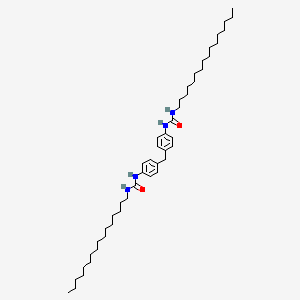

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

